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molecular formula C8H7Cl2NO B1306091 1-(3,4-Dichlorophenyl)ethanone oxime

1-(3,4-Dichlorophenyl)ethanone oxime

Cat. No. B1306091
M. Wt: 204.05 g/mol
InChI Key: LMETXBMWXOYVAN-UHFFFAOYSA-N
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Patent
US08691824B2

Procedure details

A mixture of 3,4-dichloroacetophenone (1.0 eq), pyridine (5.0 eq) and hydroxylamine (5.0 eq) in EtOH (10 vol) was heated to a temperature of 90° C. for 80 minutes. To the cooled reaction mixture was added water (40 vol) and the precipitated solid was filtered, washed with water (2×10 vol) and dried to give 1-(3,4-dichloro-phenyl)-ethanone oxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[C:6]([Cl:11])[CH:5]=1)=O.N1C=CC=CC=1.[NH2:18][OH:19].O>CCO>[Cl:11][C:6]1[CH:5]=[C:4]([C:2](=[N:18][OH:19])[CH3:1])[CH:9]=[CH:8][C:7]=1[Cl:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
washed with water (2×10 vol)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(C)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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